molecular formula C14H13ClN4O B5517262 5-(4-chlorophenyl)-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one

5-(4-chlorophenyl)-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one

Cat. No.: B5517262
M. Wt: 288.73 g/mol
InChI Key: BPRDVFOCQQWQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one is a synthetic organic compound that features a chlorophenyl group, a triazole ring, and a cyclohexenone moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclohexenone core: This can be achieved through aldol condensation or Michael addition reactions.

    Introduction of the triazole ring: This step often involves cyclization reactions using appropriate precursors such as hydrazines and nitriles.

    Attachment of the chlorophenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexenone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the cyclohexenone ring.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with triazole rings are often used as ligands in catalytic systems.

    Materials Science: Such compounds can be used in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Similar compounds have been studied for their potential antimicrobial properties.

Medicine

    Drug Development: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Agriculture: Compounds with similar structures are sometimes used in the development of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-ol: A similar compound with a hydroxyl group instead of a carbonyl group.

    5-(4-chlorophenyl)-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-thione: A compound with a thione group instead of a carbonyl group.

Uniqueness

The unique combination of the chlorophenyl group, triazole ring, and cyclohexenone moiety may confer specific biological activities or chemical properties that distinguish it from other compounds.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c15-11-3-1-9(2-4-11)10-5-12(7-13(20)6-10)18-14-16-8-17-19-14/h1-4,7-8,10H,5-6H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRDVFOCQQWQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=NC=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.